N-(3-methoxyphenyl)thiolan-3-amine
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Overview
Description
N-(3-methoxyphenyl)thiolan-3-amine is an organic compound with the molecular formula C11H15NOS. It is a thiolane derivative, characterized by the presence of a methoxyphenyl group attached to the thiolane ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)thiolan-3-amine typically involves the reaction of 3-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)thiolan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methoxyphenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)thiolan-2-amine
- N-(4-methoxyphenyl)thiolan-3-amine
- N-(3-ethoxyphenyl)thiolan-3-amine
Uniqueness
N-(3-methoxyphenyl)thiolan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-13-11-4-2-3-9(7-11)12-10-5-6-14-8-10/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
TVLWESYHQOELLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCSC2 |
Origin of Product |
United States |
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